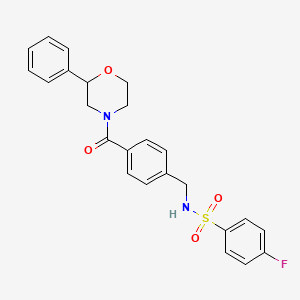
5,5-Dimethyl-2-(1,3-oxazolidin-2-ylidene)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimetil-2-(1,3-oxazolidin-2-ilideno)ciclohexano-1,3-diona es un compuesto heterocíclico que presenta una estructura única que combina un anillo de ciclohexano con una porción de oxazolidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5,5-Dimetil-2-(1,3-oxazolidin-2-ilideno)ciclohexano-1,3-diona típicamente implica la reacción de 5,5-dimetil-1,3-ciclohexanodiona con un derivado de oxazolidina adecuado en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de una base, como el hidruro de sodio, y un solvente como el tetrahidrofurano (THF). La mezcla de reacción se agita a temperatura ambiente durante varias horas para garantizar una conversión completa.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
5,5-Dimetil-2-(1,3-oxazolidin-2-ilideno)ciclohexano-1,3-diona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de oxazolidina, donde los nucleófilos reemplazan los sustituyentes existentes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio acuoso.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de oxazolidina sustituidos.
Aplicaciones Científicas De Investigación
5,5-Dimetil-2-(1,3-oxazolidin-2-ilideno)ciclohexano-1,3-diona tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se ha investigado su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado su papel en el desarrollo de fármacos, particularmente en el diseño de inhibidores para enzimas específicas.
Industria: Se utiliza en la producción de polímeros y materiales avanzados debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo por el cual 5,5-Dimetil-2-(1,3-oxazolidin-2-ilideno)ciclohexano-1,3-diona ejerce sus efectos implica interacciones con objetivos moleculares como enzimas y receptores. El compuesto puede formar complejos estables con estos objetivos, inhibiendo su actividad y dando lugar a diversos efectos biológicos. Las vías implicadas pueden incluir la inhibición de la actividad enzimática, la interrupción de los procesos celulares y la inducción de apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
5,5-Dimetil-1,3-ciclohexanodiona: Un compuesto estructuralmente relacionado con reactividad similar.
5,5-Dimetil-1,3-oxazolidin-2-ona: Otro derivado de oxazolidina con diferentes grupos funcionales.
Unicidad
5,5-Dimetil-2-(1,3-oxazolidin-2-ilideno)ciclohexano-1,3-diona se destaca por su combinación única de un anillo de ciclohexano y una porción de oxazolidina, que confiere propiedades químicas y biológicas distintivas
Propiedades
Número CAS |
919290-07-6 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-(1,3-oxazolidin-2-ylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H15NO3/c1-11(2)5-7(13)9(8(14)6-11)10-12-3-4-15-10/h12H,3-6H2,1-2H3 |
Clave InChI |
NCOZJKDTNWABPW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C(=C2NCCO2)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12635000.png)
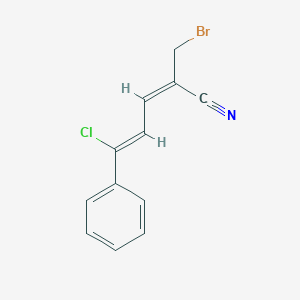


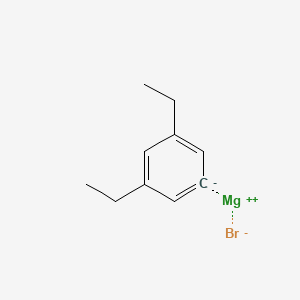
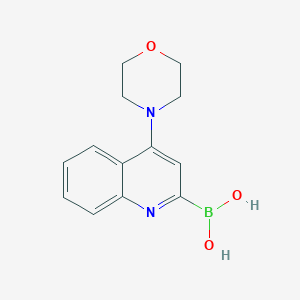
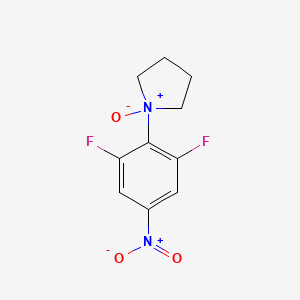

![[(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12635054.png)

![[(1,2-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12635078.png)
